

Synthesis of (Oxan-4-yl)methanol from ethyl tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (Oxan-4-yl)methanol

Cat. No.: B104037

[Get Quote](#)

Application Note: A-S-2026-01

Synthesis of (Oxan-4-yl)methanol via Lithium Aluminum Hydride Reduction of Ethyl Tetrahydropyran-4-carboxylate

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of **(oxan-4-yl)methanol**, a valuable building block in medicinal chemistry and materials science, through the reduction of ethyl tetrahydropyran-4-carboxylate. The protocol details the use of lithium aluminum hydride (LAH) as a potent reducing agent. Emphasis is placed on understanding the reaction mechanism, ensuring procedural safety, and proper characterization of the final product. This application note is intended to serve as a practical resource for researchers in both academic and industrial settings.

Introduction

(Oxan-4-yl)methanol, also known as tetrahydropyran-4-ylmethanol, is a key intermediate in the synthesis of various pharmaceutical agents and functional materials. Its structural motif is present in a range of biologically active molecules. The synthesis of this primary alcohol is

commonly achieved through the reduction of the corresponding ester, ethyl tetrahydropyran-4-carboxylate.

Lithium aluminum hydride (LiAlH_4) is a powerful and versatile reducing agent capable of reducing a wide array of functional groups, including esters and carboxylic acids, to their corresponding primary alcohols.^{[1][2]} In contrast, milder reducing agents like sodium borohydride (NaBH_4) are generally not reactive enough to reduce esters.^[3] The high reactivity of LAH necessitates careful handling and specific reaction conditions to ensure both safety and high yield.

This application note provides a detailed, step-by-step protocol for the LAH-mediated reduction of ethyl tetrahydropyran-4-carboxylate. It includes a discussion of the reaction mechanism, safety precautions for handling LAH, and methods for the characterization of the resulting **(oxan-4-yl)methanol**.

Reaction Mechanism and Rationale

The reduction of an ester to a primary alcohol using LiAlH_4 proceeds through a two-step nucleophilic addition of hydride ions (H^-).^[4]

Step 1: Nucleophilic Acyl Substitution. The first equivalent of hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form an aldehyde.^[1]

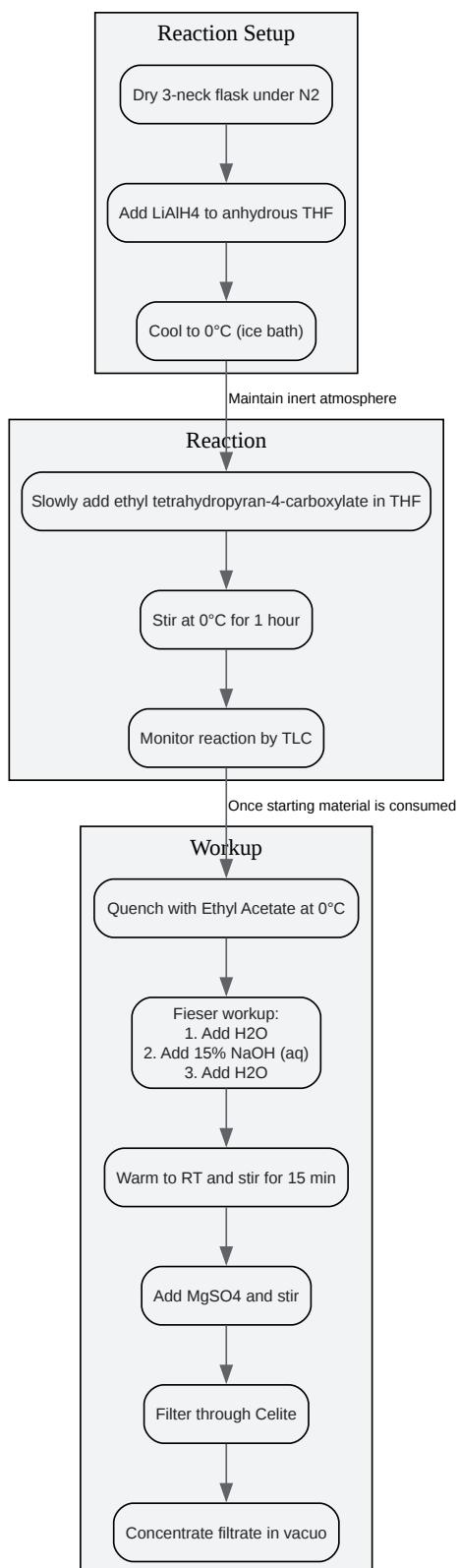
Step 2: Aldehyde Reduction. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride. This second nucleophilic attack forms an alkoxide intermediate.

Step 3: Workup. The reaction is quenched by the careful addition of water and a basic solution to neutralize the excess LAH and hydrolyze the aluminum alkoxide complex, yielding the final primary alcohol product, **(oxan-4-yl)methanol**.^{[1][5]}

The choice of an ethereal solvent like tetrahydrofuran (THF) is crucial as LAH reacts violently with protic solvents such as water and alcohols.^{[2][4]} Anhydrous conditions are therefore paramount for the success and safety of this reaction.

Experimental Protocol

Materials and Reagents


Reagent	Molar Mass (g/mol)	Quantity	Moles (mmol)	Purity	Supplier
Ethyl tetrahydropyran-4-carboxylate	158.20	5.0 g	31.6	≥98%	Sigma-Aldrich
Lithium aluminum hydride (LAH)	37.95	2.4 g	63.2	95%	Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)	72.11	100 mL	-	≥99.9%	Sigma-Aldrich
Ethyl Acetate	88.11	20 mL	-	ACS Grade	Fisher Scientific
15% (w/v) Sodium Hydroxide (aq)	40.00	As per workup	-	-	In-house prep
Deionized Water	18.02	As per workup	-	-	In-house system
Anhydrous Magnesium Sulfate	120.37	~10 g	-	-	VWR Chemicals
Celite® 545	-	~5 g	-	-	Sigma-Aldrich

Equipment

- 250 mL three-neck round-bottom flask

- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser with a nitrogen inlet
- Ice-water bath
- Heating mantle
- Buchner funnel and filter flask
- Rotary evaporator
- Standard laboratory glassware

Reaction Setup and Procedure

[Click to download full resolution via product page](#)

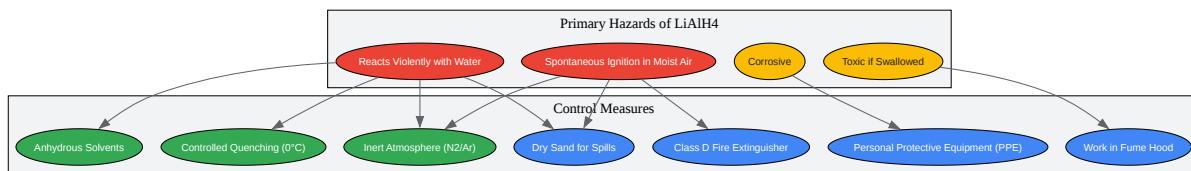
Caption: Workflow for the synthesis of **(oxan-4-yl)methanol**.

Step-by-Step Protocol:

- Preparation: A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet, is thoroughly dried.
- Reagent Addition: The flask is charged with lithium aluminum hydride (2.4 g, 63.2 mmol) and anhydrous THF (50 mL) under a nitrogen atmosphere. The resulting suspension is cooled to 0 °C using an ice-water bath.^[6]
- Substrate Addition: Ethyl tetrahydropyran-4-carboxylate (5.0 g, 31.6 mmol) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred LAH suspension over 30 minutes, maintaining the temperature at 0 °C.^[6]
- Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching (Workup): The reaction is carefully quenched at 0 °C by the slow, dropwise addition of ethyl acetate (20 mL) to consume the excess LAH.^[6]
- Fieser Workup: Following the Fieser workup procedure, deionized water (2.4 mL) is added dropwise, followed by 15% aqueous NaOH (2.4 mL), and finally deionized water (7.2 mL).^[5] ^[7] Caution: This process is exothermic and generates hydrogen gas; ensure adequate ventilation and slow addition.
- Isolation: The mixture is allowed to warm to room temperature and stirred for 15 minutes, during which a granular precipitate of aluminum salts should form. Anhydrous magnesium sulfate is added, and the mixture is stirred for another 15 minutes.^[7]
- Filtration and Concentration: The solid is removed by filtration through a pad of Celite®, and the filter cake is washed with THF. The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield **(oxan-4-yl)methanol** as a colorless oil.^[6] A typical yield is around 96%.^[6]

Characterization of (Oxan-4-yl)methanol

The identity and purity of the synthesized **(oxan-4-yl)methanol** can be confirmed by spectroscopic methods.


Property	Value
Molecular Formula	C ₆ H ₁₂ O ₂
Molar Mass	116.16 g/mol [8]
Appearance	Colorless oil[6]
¹ H NMR (400 MHz, DMSO-d ₆)	δ 4.46 (t, 1H, OH), 3.82 (dd, 2H), 3.25-3.22 (m, 4H), 1.62-1.52 (m, 3H), 1.18-1.04 (m, 2H).[6][9]
¹³ C NMR	Expected peaks around δ 67.0 (CH ₂ OH), 66.5 (2C, OCH ₂), 38.0 (CH), 30.0 (2C, CH ₂).
IR (neat)	Broad peak around 3300-3400 cm ⁻¹ (O-H stretch), sharp peaks around 2850-2950 cm ⁻¹ (C-H stretch), and a peak around 1050-1150 cm ⁻¹ (C-O stretch).

Safety and Hazard Management

Lithium aluminum hydride is a highly reactive and hazardous substance that requires strict safety protocols.

- Reactivity: LAH reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[10] All reactions must be conducted under an inert and anhydrous atmosphere.
- Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses, and chemical-resistant gloves when handling LAH.[10][11]
- Handling: Handle LAH in a fume hood. Avoid inhalation of dust.[10]
- Spills: In case of a small spill, cover the area with dry sand, dry sodium carbonate, or powdered limestone. DO NOT USE WATER or a carbon dioxide fire extinguisher.[11][12] A Class D fire extinguisher should be readily available.[11]

- Quenching: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and in an ice bath to control the reaction rate.[7]
- Disposal: All LAH-containing waste must be quenched and disposed of as hazardous waste according to institutional guidelines.

[Click to download full resolution via product page](#)

Caption: Hazard analysis and control measures for LiAlH₄ use.

Conclusion

The reduction of ethyl tetrahydropyran-4-carboxylate with lithium aluminum hydride is an efficient and high-yielding method for the synthesis of **(oxan-4-yl)methanol**. Adherence to the detailed protocol and strict observance of safety precautions are essential for a successful and safe outcome. The resulting alcohol is a versatile intermediate for further synthetic transformations in drug discovery and materials science.

References

- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH₄) For Reduction of Carboxylic Acid Derivatives.
- American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773573, **(Oxan-4-yl)methanol**.

- Chemistry Steps. (n.d.). LiAlH₄ and NaBH₄ Carbonyl Reduction Mechanism.
- MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate.
- BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
- International Journal of Pharmaceutical Research and Applications. (2023, February 28). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.
- ResearchGate. (2024, December 11). (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate.
- New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
- Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄.
- ResearchGate. (2025, August 10). (PDF) Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one.
- ResearchGate. (2025, August 6). Synthesis of substituted tetrahydropyran-4-one and its oxime.
- Princeton University, Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
- University of Calgary, Department of Chemistry. (n.d.). Ch20: Reduction of Esters using LiAlH₄ to 1o alcohols.
- National Center for Biotechnology Information. (n.d.). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Workup [chem.rochester.edu]
- 6. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]
- 10. westliberty.edu [westliberty.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. nj.gov [nj.gov]
- To cite this document: BenchChem. [Synthesis of (Oxan-4-yl)methanol from ethyl tetrahydropyran-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104037#synthesis-of-oxan-4-yl-methanol-from-ethyl-tetrahydropyran-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com